molecular formula C11H17BrClN3 B1379649 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride CAS No. 1803594-54-8

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Cat. No.: B1379649
CAS No.: 1803594-54-8
M. Wt: 306.63 g/mol
InChI Key: IRKIRSNTJRQTEZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H16BrN3·HCl and a molecular weight of 306.63 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-bromoaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the piperazine ring, which confer specific chemical and biological properties. These features make it a valuable intermediate in the synthesis of various pharmaceutical compounds and a useful tool in scientific research .

Properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIRSNTJRQTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-54-8
Record name Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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